molecular formula C9H6ClNO3 B13585167 6-chloro-4-hydroxy-1H-indole-2-carboxylicacid

6-chloro-4-hydroxy-1H-indole-2-carboxylicacid

Cat. No.: B13585167
M. Wt: 211.60 g/mol
InChI Key: DENGZZURUOLQDK-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid typically involves the chlorination of 4-hydroxyindole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

  • Dissolve 4-hydroxyindole-2-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Reflux the reaction mixture for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H6ClNO3/c10-4-1-6-5(8(12)2-4)3-7(11-6)9(13)14/h1-3,11-12H,(H,13,14)

InChI Key

DENGZZURUOLQDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)Cl

Origin of Product

United States

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